2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol
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Overview
Description
2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its complex molecular structure, which includes phenyl groups and an ethyl-methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Preparation of the Core Structure: The core structure, 1,2-diphenylbut-1-enyl, is synthesized through a series of reactions involving phenyl groups and but-1-enyl intermediates.
Functional Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Final Assembly: The ethyl-methylamino group is added through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or ethyl-methylamino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Chloroform, ethyl acetate, methanol
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Various derivatives with modified functional groups
Scientific Research Applications
2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antineoplastic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence signaling pathways, gene expression, and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: A well-known antineoplastic agent with a similar core structure.
Droloxifene: Another compound with structural similarities and potential therapeutic applications.
Uniqueness
2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C27H31NO2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol |
InChI |
InChI=1S/C27H31NO2/c1-3-26(22-10-6-4-7-11-22)27(23-12-8-5-9-13-23)24-14-16-25(17-15-24)30-21-19-28(2)18-20-29/h4-17,29H,3,18-21H2,1-2H3/b27-26+ |
InChI Key |
UCDLLZADXLRSGZ-CYYJNZCTSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)CCO)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCO)C3=CC=CC=C3 |
Origin of Product |
United States |
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